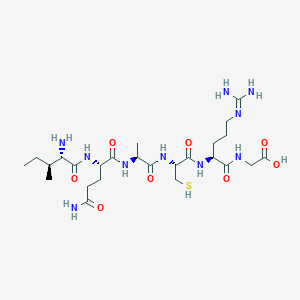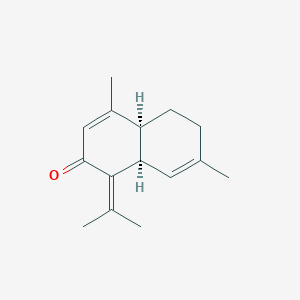
Metaldehyde-d16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaldehyde-d16 is a deuterium-labeled version of metaldehyde, a compound widely used as a molluscicide to control slugs and snails in agricultural and horticultural settings . The molecular formula of this compound is C8D16O4, and it has a molecular weight of 192.31 g/mol . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic tracing and environmental analysis .
Preparation Methods
Metaldehyde-d16 can be synthesized through the deuteration of metaldehyde. The process involves the replacement of hydrogen atoms in metaldehyde with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods for this compound typically involve the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium into the molecule .
Chemical Reactions Analysis
Metaldehyde-d16 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: This compound can be oxidized to form acetaldehyde-d4, which is a deuterated form of acetaldehyde.
Reduction: Reduction of this compound can yield deuterated alcohols.
Substitution: This compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are deuterated analogs of the corresponding non-deuterated compounds .
Scientific Research Applications
Metaldehyde-d16 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In environmental science, this compound is used to study the fate and transport of pesticides in the environment.
Mechanism of Action
The mechanism of action of metaldehyde-d16 is similar to that of metaldehyde. Once ingested by mollusks, this compound is rapidly hydrolyzed to acetaldehyde-d4. This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death . The molecular targets involved in this process include enzymes responsible for mucus production and metabolic pathways related to acetaldehyde metabolism .
Comparison with Similar Compounds
Metaldehyde-d16 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Metaldehyde: The non-deuterated version of metaldehyde, commonly used as a molluscicide.
Acetaldehyde-d4: A deuterated form of acetaldehyde, which is a product of this compound oxidation.
Deuterated alcohols: Products of this compound reduction, used in various chemical and biological studies.
The uniqueness of this compound lies in its application as an isotopic tracer, providing valuable insights into chemical, biological, and environmental processes .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
192.31 g/mol |
IUPAC Name |
2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D |
InChI Key |
GKKDCARASOJPNG-WINJLYTNSA-N |
Isomeric SMILES |
[2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1OC(OC(OC(O1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


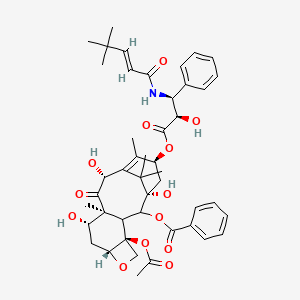

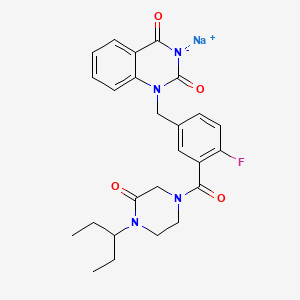
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
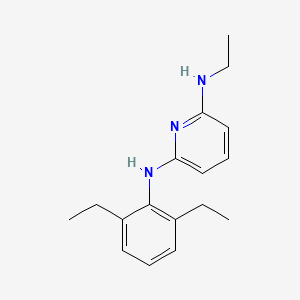

![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
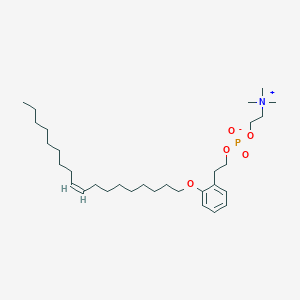
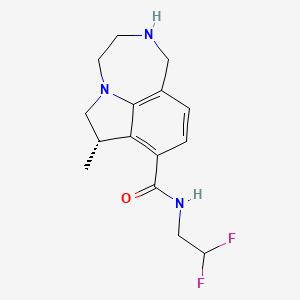
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)
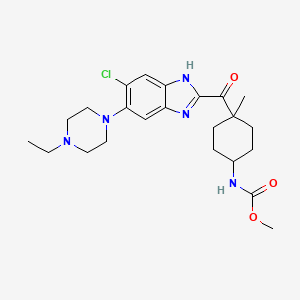
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
